molecular formula C9H9FO4 B15322770 2-(3-Fluoro-5-methoxyphenoxy)aceticacid

2-(3-Fluoro-5-methoxyphenoxy)aceticacid

Cat. No.: B15322770
M. Wt: 200.16 g/mol
InChI Key: NIRDKIPLSLYETQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3-Fluoro-5-methoxyphenoxy)acetic acid is a fluorinated aromatic acetic acid derivative characterized by a phenoxyacetic acid backbone. The compound features a 3-fluoro and 5-methoxy substitution on the phenyl ring, with the acetic acid moiety attached via an ether linkage (phenoxy group). Its molecular formula is C₉H₈FO₄, yielding a molecular weight of 214.17 g/mol.

Properties

Molecular Formula

C9H9FO4

Molecular Weight

200.16 g/mol

IUPAC Name

2-(3-fluoro-5-methoxyphenoxy)acetic acid

InChI

InChI=1S/C9H9FO4/c1-13-7-2-6(10)3-8(4-7)14-5-9(11)12/h2-4H,5H2,1H3,(H,11,12)

InChI Key

NIRDKIPLSLYETQ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1)F)OCC(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Fluoro-5-methoxyphenoxy)acetic acid typically involves the reaction of 3-fluoro-5-methoxyphenol with chloroacetic acid in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to facilitate the formation of the phenoxyacetic acid derivative .

Industrial Production Methods

In industrial settings, the production of 2-(3-Fluoro-5-methoxyphenoxy)acetic acid may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-(3-Fluoro-5-methoxyphenoxy)acetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(3-Fluoro-5-methoxyphenoxy)acetic acid is utilized in various scientific research fields, including:

Mechanism of Action

The mechanism of action of 2-(3-Fluoro-5-methoxyphenoxy)acetic acid involves its interaction with specific molecular targets and pathways. The fluoro and methoxy groups can influence the compound’s binding affinity and reactivity with enzymes and receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Electronic Differences

The following table summarizes key differences between 2-(3-Fluoro-5-methoxyphenoxy)acetic acid and analogous compounds:

Compound Name Structure Type Substituents (Position) Molecular Weight (g/mol) Key Properties/Effects Applications/Research Use Reference
2-(3-Fluoro-5-methoxyphenoxy)acetic acid Phenoxy acetic acid 3-F, 5-OMe 214.17 Enhanced acidity due to F; OMe improves solubility Pharmaceutical intermediate (inferred) N/A
2-(2-Fluoro-5-methoxyphenyl)acetic acid Phenyl acetic acid 2-F, 5-OMe 198.16 Altered dipole due to 2-F; lower steric hindrance Structural studies
2-(3-Bromo-4-methoxyphenyl)acetic acid Phenyl acetic acid 3-Br, 4-OMe 259.07 Stronger electron-withdrawing Br; hydrogen-bonded dimers Combretastatin A-4 synthesis
[3′-Fluoro-5′-(methoxycarbonyl)-3-biphenylyl]acetic acid Biphenyl acetic acid 3-F (phenyl A), 5′-COOMe (phenyl B) 318.29 Biphenyl rigidity; ester group enhances lipophilicity Material science (potential)
2-[2,4-difluoro-3-[(2-fluoro-5-phenyl-phenyl)methylamino]phenoxy]acetic acid Phenoxy acetic acid 2,4-diF; methylamino complex 404.32 Multi-fluorine substituents; increased lipophilicity Experimental pharmaceutics

Detailed Analysis

Substituent Position and Acidity
  • The 3-fluoro group in the target compound enhances the acidity of the acetic acid moiety compared to non-fluorinated analogs. In contrast, 2-(2-Fluoro-5-methoxyphenyl)acetic acid (phenyl acetic acid with 2-F) exhibits reduced acidity due to the fluorine’s proximity to the carboxylic group, altering resonance stabilization.
  • The 5-methoxy group in the target compound improves solubility in polar solvents, a property shared with 2-(3-Bromo-4-methoxyphenyl)acetic acid , where the 4-OMe group similarly enhances hydrophilicity.
Steric and Electronic Effects
  • Bromine in 2-(3-Bromo-4-methoxyphenyl)acetic acid introduces steric bulk and stronger electron-withdrawing effects than fluorine, as evidenced by bond angle distortions (C–C–C angles: 121.5° at Br vs. 118.2° at OMe). This impacts crystal packing, forming centrosymmetric hydrogen-bonded dimers.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.